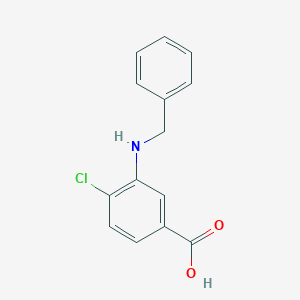![molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, commonly known as CTFA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CTFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In fungi, CTFA has been found to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In bacteria, CTFA has been found to inhibit the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. In cancer cells, CTFA has been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
CTFA has been found to have various biochemical and physiological effects. In fungi, CTFA has been found to disrupt the cell membrane, leading to cell death. In bacteria, CTFA has been found to disrupt the cell wall, leading to cell death. In cancer cells, CTFA has been found to induce cell death through various mechanisms such as DNA damage, inhibition of cell cycle, and induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
CTFA has several advantages for lab experiments such as its broad-spectrum activity against various organisms, low toxicity, and ease of synthesis. However, CTFA also has some limitations such as its low solubility in water, which can affect its efficacy in some applications.
Orientations Futures
For the study of CTFA include the development of CTFA-based drugs, optimization of the synthesis method, and further research on its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of CTFA involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of ammonium acetate to form 5-(3-chlorophenyl)-2-furfural. The resulting compound is then reacted with 1H-1,2,4-triazole-3-amine in the presence of acetic acid to form CTFA.
Applications De Recherche Scientifique
CTFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTFA has been found to exhibit antifungal, antibacterial, and anticancer properties. In agriculture, CTFA has been found to have insecticidal and herbicidal properties. In material science, CTFA has been found to have potential applications in the synthesis of organic semiconductors.
Propriétés
Formule moléculaire |
C13H11ClN4O |
|---|---|
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
Clé InChI |
CXKLDNQYGRIDRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)